molecular formula C33H44ClN3O6 B1665141 Aplaviroc hydrochloride CAS No. 461023-63-2

Aplaviroc hydrochloride

Cat. No. B1665141
CAS RN: 461023-63-2
M. Wt: 614.2 g/mol
InChI Key: QNNBMSGFNQRUEH-PQQSRXGVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aplaviroc hydrochloride involves multiple steps, starting from the preparation of the spiro-diketo-piperazine core. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Aplaviroc hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups attached to the phenoxybenzoic acid moiety .

Scientific Research Applications

Mechanism of Action

Aplaviroc hydrochloride exerts its effects by binding specifically to the CCR5 receptor on human cells. This binding inhibits the interaction between the viral coat protein gp120 and the CCR5 receptor, thereby preventing the entry of HIV into host cells. The compound acts as a noncompetitive allosteric antagonist, meaning it binds to a site on the receptor distinct from the active site, inducing a conformational change that reduces receptor activity .

Comparison with Similar Compounds

Aplaviroc hydrochloride is compared with other CCR5 antagonists such as maraviroc and vicriviroc. While all these compounds target the same receptor, this compound is unique due to its specific binding profile and the structural features of its spiro-diketo-piperazine core . its development was discontinued due to liver toxicity, which is a significant drawback compared to other CCR5 antagonists that have been successfully developed and approved for clinical use .

List of Similar Compounds

    Maraviroc: Another CCR5 antagonist used in the treatment of HIV infection.

    Vicriviroc: A CCR5 antagonist that was investigated for HIV treatment but did not receive approval.

properties

IUPAC Name

4-[4-[[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N3O6.ClH/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40;/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40);1H/t28-,29-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNBMSGFNQRUEH-PQQSRXGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)[C@H](NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047316
Record name Aplaviroc hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

461023-63-2
Record name Aplaviroc hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APLAVIROC HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04D148Z3VR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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